molecular formula C7H17ClN2O2S B13480743 N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride

N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride

Cat. No.: B13480743
M. Wt: 228.74 g/mol
InChI Key: YMAXNQNLXZUCDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with isopropylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

  • N-isopropyl-3-pyrrolidinesulfonamide
  • Pyrrolidine-3-sulfonamide
  • N-methylpyrrolidine-3-sulfonamide

Comparison: N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays. The presence of the isopropyl group can influence the compound’s steric and electronic properties, affecting its interaction with molecular targets .

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

N-propan-2-ylpyrrolidine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-6(2)9-12(10,11)7-3-4-8-5-7;/h6-9H,3-5H2,1-2H3;1H

InChI Key

YMAXNQNLXZUCDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1CCNC1.Cl

Origin of Product

United States

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